molecular formula C24H27N3O7S B605618 Asapiprant CAS No. 932372-01-5

Asapiprant

Numéro de catalogue: B605618
Numéro CAS: 932372-01-5
Poids moléculaire: 501.6 g/mol
Clé InChI: ZMZNWNTZRWXTJU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ASAPIPRANT, également connu sous le nom de S-555739, est un antagoniste puissant et sélectif du récepteur de la prostaglandine D2 (récepteur DP1). Il a été développé par Shionogi & Co., Ltd. et a montré un potentiel significatif dans le traitement de diverses affections inflammatoires, notamment la rhinite allergique et l'asthme . La formule moléculaire de l'this compound est C24H27N3O7S, et il présente une forte affinité et une sélectivité pour le récepteur DP1 .

Mécanisme D'action

Target of Action

Asapiprant is a selective antagonist of the prostaglandin D2 receptor subtype 2 (DP2 receptor) , also known as the CRTh2 receptor . This receptor plays a crucial role in inflammatory processes .

Mode of Action

This compound works by specifically blocking the DP2 receptor . This receptor is implicated in the chemotaxis and activation of certain immune cells like eosinophils, T-helper type 2 (Th2) cells, and basophils . By inhibiting the DP2 receptor, this compound prevents these immune cells from migrating to sites of inflammation and becoming activated .

Biochemical Pathways

The DP2 receptor is involved in the signaling of prostaglandin D2 (PGD2), a major metabolic product of the cyclo-oxygenase pathway released after IgE-mediated mast cell activation . By blocking the DP2 receptor, this compound can interfere with this pathway and reduce the pro-inflammatory effects of PGD2 .

Result of Action

This compound has been shown to have suppressive effects in animal models of allergic diseases . It enhances the antimicrobial activity of circulating neutrophils, elevates levels of reactive oxygen species (ROS) in lung macrophages/monocytes, and improves pulmonary barrier integrity . This reduction in immune cell activity can lead to a decrease in the overall inflammatory response, thereby alleviating symptoms and potentially altering the course of inflammatory diseases .

Action Environment

The efficacy of this compound can be influenced by various environmental factors For instance, the presence of allergens in the environment can trigger the release of PGD2 and activate the DP2 receptor, against which this compound acts.

Analyse Biochimique

Biochemical Properties

Asapiprant acts as an antagonist for the DP1 receptor, a protein that plays a crucial role in the biochemical reactions related to inflammation . By binding to the DP1 receptor, this compound can inhibit the signaling of prostaglandin D2 (PGD2), a major metabolic product of the cyclo-oxygenase pathway . This interaction can potentially suppress the pro-inflammatory effects of PGD2, which are relevant to the pathophysiology of allergic airway disease .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, in animal models of allergic diseases, treatment with this compound resulted in significant suppression of antigen-induced nasal resistance, nasal secretion, and cell infiltration in nasal mucosa . Moreover, this compound-treated mice exhibited enhanced antimicrobial activity in circulating neutrophils and elevated levels of reactive oxygen species (ROS) in lung macrophages/monocytes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the DP1 receptor, thereby inhibiting the signaling of PGD2 . This can lead to a reduction in the pro-inflammatory effects of PGD2, contributing to the potential anti-inflammatory therapeutic effects of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have significant effects over time. For instance, when orally administered to sheep for 4 days, this compound significantly suppressed antigen-induced nasal resistance . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound have been observed to vary with different dosages in animal models. For example, treatment with 3 and 30 mg/kg of this compound in pigs significantly suppressed nasal secretion . This suggests that the effects of this compound can be dose-dependent.

Metabolic Pathways

This compound is involved in the metabolic pathways related to the signaling of PGD2 . By acting as an antagonist for the DP1 receptor, this compound can inhibit the signaling of PGD2, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Given its role as a DP1 receptor antagonist, it is likely that this compound interacts with transporters or binding proteins that are involved in the signaling of PGD2 .

Subcellular Localization

As a DP1 receptor antagonist, this compound likely exerts its effects at the locations where the DP1 receptor is present .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'ASAPIPRANT implique plusieurs étapes, y compris la formation d'intermédiaires clés et leurs réactions subséquentes pour former le composé final. La voie de synthèse détaillée est propriétaire, mais elle implique généralement les étapes suivantes :

Méthodes de production industrielle : La production industrielle de l'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Analyse Des Réactions Chimiques

Types de réactions : L'ASAPIPRANT subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des recherches et développements ultérieurs .

4. Applications de la recherche scientifique

5. Mécanisme d'action

L'this compound exerce ses effets en se liant sélectivement au récepteur DP1 et en l'antagonisant, ce qui est impliqué dans la voie de signalisation de la prostaglandine D2. En inhibant ce récepteur, l'this compound réduit la migration et l'activation des cellules immunitaires, diminuant ainsi la réponse inflammatoire globale . Ce mécanisme en fait un candidat prometteur pour le traitement de diverses maladies inflammatoires .

Composés similaires :

Comparaison : L'this compound est unique par sa forte sélectivité et son affinité pour le récepteur DP1, ce qui le distingue d'autres composés similaires. Ses puissants effets anti-inflammatoires et ses applications thérapeutiques potentielles en font un ajout précieux à la classe des antagonistes des récepteurs de la prostaglandine .

Comparaison Avec Des Composés Similaires

Comparison: ASAPIPRANT is unique in its high selectivity and affinity for the DP1 receptor, which distinguishes it from other similar compounds. Its potent anti-inflammatory effects and potential therapeutic applications make it a valuable addition to the class of prostaglandin receptor antagonists .

Propriétés

IUPAC Name

2-[2-(1,3-oxazol-2-yl)-5-[4-(4-propan-2-yloxyphenyl)sulfonylpiperazin-1-yl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O7S/c1-17(2)34-19-4-6-20(7-5-19)35(30,31)27-12-10-26(11-13-27)18-3-8-21(24-25-9-14-32-24)22(15-18)33-16-23(28)29/h3-9,14-15,17H,10-13,16H2,1-2H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZNWNTZRWXTJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C4=NC=CO4)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932372-01-5
Record name Asapiprant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0932372015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ASAPIPRANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2LW71CRGL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does asapiprant exert its therapeutic effect against infections like Streptococcus pneumoniae?

A1: this compound is a selective antagonist of the prostaglandin D2 receptor 1 (DP1). [, ] By blocking DP1, this compound disrupts the downstream signaling cascade initiated by prostaglandin D2 (PGD2), a molecule involved in inflammatory responses. [, ] In the context of Streptococcus pneumoniae infection, this compound has been shown to enhance the antimicrobial activity of neutrophils in circulation and boost reactive oxygen species (ROS) production in lung macrophages/monocytes. [] This enhanced immune response, coupled with improved pulmonary barrier integrity, helps limit bacterial dissemination from the lungs to the bloodstream. []

Q2: Is this compound effective against viral infections like COVID-19?

A2: Research suggests that this compound might hold therapeutic potential for COVID-19, particularly in older demographics. [, ] Studies using mouse models infected with a mouse-adapted SARS-CoV-2 demonstrated that this compound treatment protected aged mice from severe disease. [, ] The research highlights the role of the PLA2G2D-PGD2/DP1 pathway in age-related COVID-19 severity and suggests DP1 antagonism as a potential therapeutic strategy. [, ]

Q3: Are there any known drug interactions with this compound?

A3: Recent studies utilizing machine learning models identified this compound as a moderate inhibitor of cytochrome P450 2C9 (CYP2C9), a major drug-metabolizing enzyme in the liver. [] This finding suggests a potential for drug-drug interactions, particularly with medications metabolized by CYP2C9. Further research is necessary to determine the clinical relevance of this interaction and potential dosage adjustments required when co-administering this compound with CYP2C9 substrates.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.